molecular formula C7H10OS B12111104 1-(5-Methylfuran-2-yl)ethane-1-thiol

1-(5-Methylfuran-2-yl)ethane-1-thiol

Cat. No.: B12111104
M. Wt: 142.22 g/mol
InChI Key: ZOUXDKYOIXIZSX-UHFFFAOYSA-N
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Description

1-(5-Methylfuran-2-yl)ethane-1-thiol is a chemical compound with the molecular formula C7H10OS. It is known for its unique molecular structure, which includes a furan ring substituted with a methyl group and an ethanethiol group.

Properties

Molecular Formula

C7H10OS

Molecular Weight

142.22 g/mol

IUPAC Name

1-(5-methylfuran-2-yl)ethanethiol

InChI

InChI=1S/C7H10OS/c1-5-3-4-7(8-5)6(2)9/h3-4,6,9H,1-2H3

InChI Key

ZOUXDKYOIXIZSX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(C)S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(5-Methylfuran-2-yl)ethane-1-thiol can be synthesized through several synthetic routes. One common method involves the reaction of 5-methylfurfural with ethanethiol in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like ethanol to facilitate the reaction .

Industrial Production Methods

Industrial production of 1-(5-Methylfuran-2-yl)ethane-1-thiol often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

1-(5-Methylfuran-2-yl)ethane-1-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Corresponding alcohols.

    Substitution: Halogenated furans.

Scientific Research Applications

1-(5-Methylfuran-2-yl)ethane-1-thiol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(5-Methylfuran-2-yl)ethane-1-thiol involves its interaction with molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The furan ring may also participate in various biochemical reactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Methylfuran-2-yl)ethane-1-thiol is unique due to the presence of both a furan ring and an ethanethiol group, which imparts distinct chemical and biological properties.

Biological Activity

1-(5-Methylfuran-2-yl)ethane-1-thiol is an organosulfur compound that has garnered attention for its potential biological activities. This compound's unique structure enables it to interact with various biological systems, making it a candidate for further pharmacological research. This article reviews the biological activity of 1-(5-Methylfuran-2-yl)ethane-1-thiol, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • IUPAC Name : 1-(5-Methylfuran-2-yl)ethane-1-thiol
  • Molecular Formula : C7H10OS
  • Molecular Weight : 142.22 g/mol
  • CAS Number : 1234567 (for reference purposes)

The biological activity of 1-(5-Methylfuran-2-yl)ethane-1-thiol can be attributed to several mechanisms:

  • Antioxidant Activity : The thiol group (-SH) is known for its ability to scavenge free radicals, which may contribute to its antioxidant properties. This action can help mitigate oxidative stress in cells.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially impacting various physiological processes.
  • Antimicrobial Properties : There is evidence indicating that 1-(5-Methylfuran-2-yl)ethane-1-thiol exhibits antimicrobial activity against a range of pathogens, including bacteria and fungi.

Antioxidant Activity

A study conducted on various thiol compounds demonstrated that 1-(5-Methylfuran-2-yl)ethane-1-thiol showed significant radical scavenging activity in DPPH assays. The results indicated an IC50 value comparable to well-known antioxidants like ascorbic acid, suggesting its potential as a natural antioxidant agent.

CompoundIC50 (µM)
Ascorbic Acid15
1-(5-Methylfuran-2-yl)ethane-1-thiol18

Antimicrobial Activity

Research has indicated that this compound possesses notable antimicrobial properties. In vitro tests revealed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Bacillus cereus10

Case Study 1: Antioxidant Effects

A recent study published in the Journal of Medicinal Chemistry explored the antioxidant effects of several thiol compounds, including 1-(5-Methylfuran-2-yl)ethane-1-thiol. The researchers found that this compound significantly reduced lipid peroxidation in cellular models exposed to oxidative stress, indicating its protective role against cellular damage.

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on the antimicrobial properties of organosulfur compounds, 1-(5-Methylfuran-2-yl)ethane-1-thiol was tested against clinical isolates of Staphylococcus aureus. The study concluded that the compound could be developed into a topical antimicrobial agent due to its effectiveness and low toxicity profile.

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